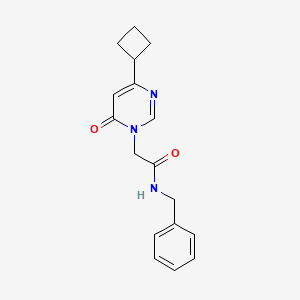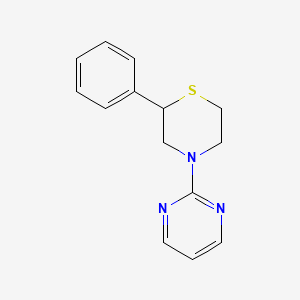
2-Phenyl-4-pyrimidin-2-ylthiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-pyrimidin-2-ylthiomorpholine, also known as PPTM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPTM is a heterocyclic compound that contains a pyrimidine ring and a morpholine ring, which are connected by a thioether linkage.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell proliferation, viral replication, and bacterial growth. 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle progression. It has also been found to inhibit the activity of viral RNA polymerases, which are essential for viral replication. 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to inhibit the activity of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial growth and replication.
Biochemical and Physiological Effects:
2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to exhibit significant biochemical and physiological effects in various in vitro and in vivo models. It has been found to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of tumor growth. 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to inhibit viral replication and reduce viral load in infected cells. It has also been found to exhibit potent antibacterial activity against several clinically relevant bacterial strains.
Advantages and Limitations for Lab Experiments
2-Phenyl-4-pyrimidin-2-ylthiomorpholine has several advantages for lab experiments, including its high potency and selectivity against cancer cells, viruses, and bacteria. It is also relatively easy to synthesize and can be obtained in high purity. However, 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has some limitations, including its potential toxicity and limited solubility in aqueous solutions. These limitations need to be taken into account when designing experiments involving 2-Phenyl-4-pyrimidin-2-ylthiomorpholine.
Future Directions
There are several future directions for research involving 2-Phenyl-4-pyrimidin-2-ylthiomorpholine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Another direction is the investigation of the mechanism of action of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine, which could lead to the identification of new targets for drug development. Further studies are also needed to evaluate the efficacy and safety of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine in animal models and clinical trials. Additionally, the potential applications of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine in other fields, such as agriculture and environmental science, should be explored.
Synthesis Methods
The synthesis of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine involves the reaction of 2-aminopyrimidine with phenacyl bromide in the presence of potassium carbonate and DMF (N,N-Dimethylformamide). The resulting intermediate is then reacted with thiomorpholine in the presence of potassium carbonate and DMF to yield 2-Phenyl-4-pyrimidin-2-ylthiomorpholine. The synthesis of 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been optimized to improve the yield and purity of the final product.
Scientific Research Applications
2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anticancer, antiviral, and antimicrobial activities. 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to inhibit the replication of several viruses, including hepatitis C virus, dengue virus, and Zika virus. 2-Phenyl-4-pyrimidin-2-ylthiomorpholine has been shown to possess potent antibacterial activity against several Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
2-phenyl-4-pyrimidin-2-ylthiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3S/c1-2-5-12(6-3-1)13-11-17(9-10-18-13)14-15-7-4-8-16-14/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYCSPONQHJRKFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(CN1C2=NC=CC=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4-pyrimidin-2-ylthiomorpholine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

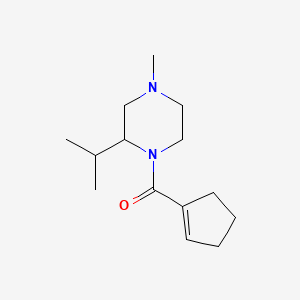
![4-[[(6-fluoro-3,4-dihydro-2H-thiochromen-4-yl)amino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7630709.png)
![5-[3-(1H-imidazol-2-yl)piperidin-1-yl]sulfonyl-N,N,2-trimethylaniline](/img/structure/B7630714.png)
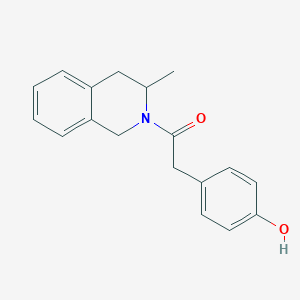
![N-[1-(3-methyl-1,2-oxazole-5-carbonyl)piperidin-3-yl]piperidine-3-carboxamide;hydrochloride](/img/structure/B7630718.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,2,5,5-tetramethyloxolan-3-amine](/img/structure/B7630720.png)
![4-[(8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B7630730.png)
![[3-Methyl-1-[(5-methyl-1,3-oxazol-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B7630738.png)
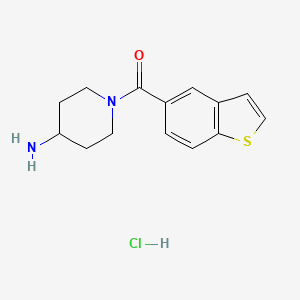
![4-[(2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexan-1-ol](/img/structure/B7630749.png)
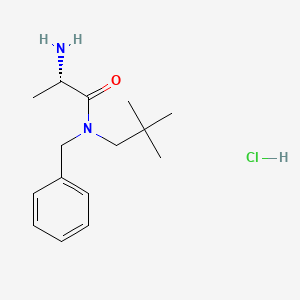
![1-[1-(1,2,3,4-Tetrahydroisoquinoline-3-carbonyl)piperidin-4-yl]pyrrolidin-2-one;hydrochloride](/img/structure/B7630767.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylurea](/img/structure/B7630780.png)
